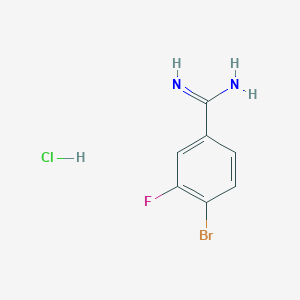

4-Bromo-3-fluorobenzimidamide hydrochloride

Overview

Description

“4-Bromo-3-fluorobenzimidamide hydrochloride” is a chemical compound with the CAS Number 133302-62-2 . It is a solid substance that should be stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H6BrFN2.ClH/c8-5-3-4 (7 (10)11)1-2-6 (5)9;/h1-3H, (H3,10,11);1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 253.5 . The compound is a solid at room temperature .Scientific Research Applications

Multifunctional Probe Development

In the realm of biochemistry and cell biology, innovative strategies are being employed to design multifunctional probes capable of simultaneous monitoring of various ions within living systems. For instance, a study demonstrated the use of a colorimetric and fluorescent multifunctional chemosensor, which, although not directly mentioning 4-Bromo-3-fluorobenzimidamide hydrochloride, involves similar molecular engineering principles. This chemosensor was designed for the exclusive recognition of Cu2+, Al3+, and Ca2+ ions, showcasing the potential for such compounds to be applied in the detection of specific ions in complex biological environments such as cells and zebrafishes (Zhao et al., 2019).

Environmental Biodegradation

In environmental science, research on the biodegradation pathways of halogenated compounds provides insights into the natural attenuation processes of pollutants. A study involving Alcaligenes denitrificans NTB-1, which is known for its ability to utilize halogenated benzoates, sheds light on the microbial degradation of such compounds. Although this compound is not specifically mentioned, understanding the mechanisms behind the degradation of similar halogenated benzoates can inform bioremediation strategies for related pollutants (van den Tweel, Kok, & de Bont, 1987).

Luminescent Properties in Lanthanide Complexes

The study of halogenated benzoates' effects on the luminescent properties of lanthanide complexes highlights their potential use in materials science. By synthesizing and analyzing europium(III), gadolinium(III), and terbium(III) complexes with different halogenated benzoates, researchers can determine how these halogens influence the photophysical characteristics of the complexes. This knowledge can be applied to the development of new materials with specific optical properties, potentially including those derived from this compound (Monteiro et al., 2015).

Fluorine Labeling in Proteomics

In proteomics, the development of fluorine-18 labeled reagents, such as methyl 3-[18F]fluoro-5-nitrobenzimidate, for covalent attachment to proteins illustrates the application of halogenated compounds in medical imaging. These labeled proteins can be used in positron emission tomography (PET) scans to study protein distribution and dynamics in vivo. Research in this area may extend to compounds like this compound, offering new tools for biomedical research and diagnostic imaging (Kilbourn et al., 1987).

Safety and Hazards

Properties

IUPAC Name |

4-bromo-3-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABRQARLTWTTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

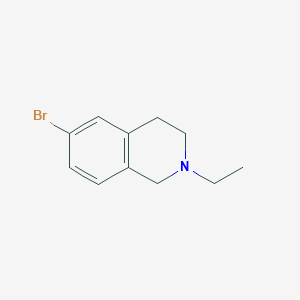

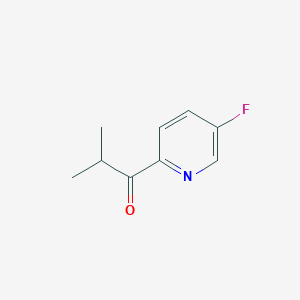

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696093 | |

| Record name | 4-Bromo-3-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133302-62-2 | |

| Record name | 4-Bromo-3-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B1527712.png)

![2-[(3-Bromopyridin-2-yl)oxy]ethanol](/img/structure/B1527715.png)

![6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1527724.png)

![9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE](/img/structure/B1527725.png)